

# Sulopenem efficacy compared to ertapenem in complicated UTI clinical trials

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## Sulopenem vs. Ertapenem in Complicated UTI: A Clinical Trial Comparison

A head-to-head analysis of the phase 3 clinical trial data reveals that intravenous (IV) **sulopenem** followed by oral **sulopenem** etzadroxil/probenecid did not meet the non-inferiority endpoint compared to IV ertapenem followed by oral standard-of-care therapy for the treatment of complicated urinary tract infections (cUTIs). This outcome was primarily driven by a higher rate of asymptomatic bacteriuria in the **sulopenem** group at the test-of-cure visit.<sup>[1][2][3]</sup> However, clinical success rates were comparable between the two treatment arms, and **sulopenem** demonstrated a favorable safety profile.<sup>[4][5]</sup>

This guide provides a detailed comparison of the efficacy and methodology of **sulopenem** and ertapenem based on the pivotal SURE-1 (NCT03357614) clinical trial.<sup>[1][2]</sup>

## Quantitative Data Summary

The following table summarizes the key efficacy outcomes from the SURE-1 clinical trial, comparing the **sulopenem** and ertapenem treatment arms in the microbiologic modified intent-to-treat (mMITT) population.

Efficacy Endpoint	Sulopenem (IV/Oral)	Ertapenem (IV/Oral)	Difference (95% CI)
Overall Response at Test-of-Cure (Day 21)	67.8% (301/444)	73.9% (325/440)	-6.1% (-12.0% to -0.1%)
Clinical Response at Test-of-Cure	89.4%	88.4%	2.0% (-1.5% to 5.4%)
Overall Response at End-of-Treatment (Day 10)	86.7% (385/444)	88.9% (391/440)	-2.2% (-6.5% to 2.2%)

Data sourced from the SURE-1 clinical trial results.[\[1\]](#)[\[2\]](#)[\[5\]](#)

## Experimental Protocols

The SURE-1 trial was a phase 3, randomized, multicenter, double-blind study designed to evaluate the efficacy and safety of **sulopenem** compared to ertapenem in adults with cUTI.[\[1\]](#)[\[5\]](#)

**Patient Population:** Hospitalized adult patients with a diagnosis of cUTI, including acute pyelonephritis, were enrolled.[\[1\]](#) Key inclusion criteria included the presence of pyuria, bacteriuria, and signs and symptoms of a cUTI.[\[1\]](#) Patients with an indwelling catheter or known urinary tract obstruction were also included. A significant portion of the patient population had infections caused by extended-spectrum  $\beta$ -lactamase (ESBL)-producing (26.6%) and fluoroquinolone-nonsusceptible (38.6%) pathogens.[\[2\]](#)[\[3\]](#)

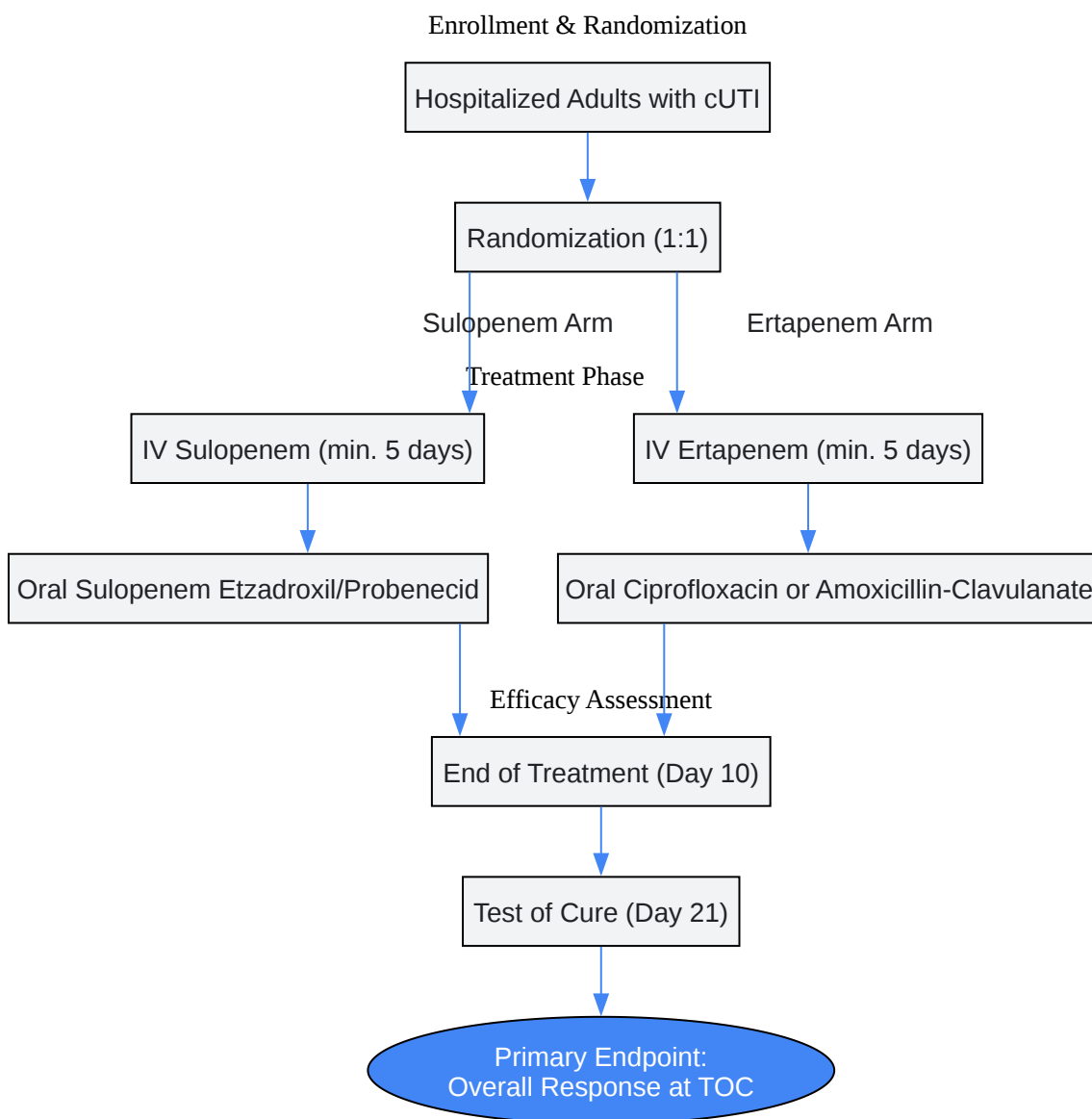
**Treatment Regimens:** Patients were randomized to one of two treatment arms:[\[1\]](#)[\[2\]](#)

- **Sulopenem Arm:** Intravenous **sulopenem** administered for a minimum of 5 days, followed by oral **sulopenem** etzadroxil/probenecid to complete a 7 to 10-day total course of therapy.[\[5\]](#)
- **Ertapenem Arm:** Intravenous ertapenem administered for a minimum of 5 days, followed by either oral ciprofloxacin or amoxicillin-clavulanate, depending on the susceptibility of the baseline uropathogen, to complete a 7 to 10-day total course of therapy.[\[1\]](#)[\[5\]](#)

Endpoints: The primary efficacy endpoint was the overall response at the test-of-cure (TOC) visit (Day 21) in the mMITT population.[1] Overall response was a composite of clinical cure and microbiological eradication.[4] Clinical cure was defined as the resolution of baseline signs and symptoms of the cUTI, while microbiological eradication was defined as a reduction of the baseline pathogen in urine culture. Secondary endpoints included the overall response at the end-of-treatment visit and the safety and tolerability of the treatment regimens.[5]

## Visualizing the Clinical Trial Workflow

The following diagram illustrates the workflow of the SURE-1 clinical trial, from patient enrollment to the final efficacy assessment.

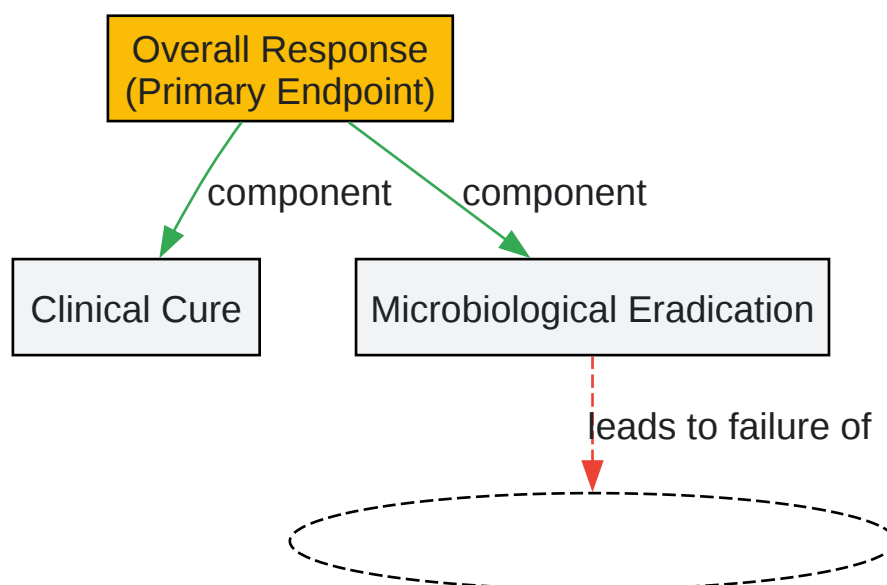


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Caption: Workflow of the SURE-1 clinical trial comparing **sulopenem** and ertapenem.

## Logical Relationship of the Primary Endpoint

The primary endpoint of the SURE-1 trial was a composite measure. The diagram below breaks down the components of the "Overall Response."



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Caption: Components of the primary endpoint in the cUTI clinical trial.

In conclusion, while **sulopenem** did not demonstrate non-inferiority to ertapenem in the overall response for treating cUTIs due to higher rates of asymptomatic bacteriuria post-treatment, its comparable clinical efficacy and tolerability suggest it could be a viable treatment option, particularly in cases where an oral step-down therapy is advantageous.[6][7] Further research may be warranted to understand the clinical significance of asymptomatic bacteriuria in this patient population.[4]

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